
(2r,5s)-5-Benzylpiperidine-2-carboxylic acid
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Overview
Description
(2R,5S)-5-Benzylpiperidine-2-carboxylic acid is a chiral piperidine derivative characterized by a benzyl substituent at the 5-position and a carboxylic acid group at the 2-position of the piperidine ring. Its stereochemistry (2R,5S) plays a critical role in its physicochemical properties and biological interactions. This compound is often utilized as a building block in pharmaceutical synthesis, particularly in the development of protease inhibitors and neuroactive agents, due to its rigid bicyclic structure and hydrogen-bonding capabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Benzylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the cyclization of a linear precursor containing the benzyl group and the carboxylic acid moiety. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R,5S)-5-Benzylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Piperidine-2-ol, Piperidine-2-carbaldehyde
Substitution: N-alkylated or N-aminated piperidines
Scientific Research Applications
(2R,5S)-5-Benzylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,5S)-5-Benzylpiperidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Stereochemical Variants
(2S,5R)-5-[(Benzyloxy)amino]piperidine-2-carboxylate Oxalate
- Structure: Features a (2S,5R) configuration, an oxalate counterion, and a benzyl-protected amino group.
- Key Differences : The reversed stereochemistry at C2 and C5 alters its binding affinity in chiral environments. The oxalate salt form enhances solubility in polar solvents compared to the free carboxylic acid .
- Applications: Used in peptide coupling reactions due to its stabilized amino group .
(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid
- Structure : Contains a hydroxyl group at C5 instead of a benzyl group, with (2S,5S) stereochemistry.
- Key Differences : The hydroxyl group increases hydrophilicity (logP ~−0.5 vs. ~2.1 for the benzyl variant) and reduces membrane permeability. It is a precursor for glycosidase inhibitors .
Functional Group Modifications
(2R,5S)-1-Boc-5-Aminopiperidine-2-carboxylic Acid Ethyl Ester
- Structure : Incorporates a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on the carboxylic acid.
- Key Differences : The Boc group stabilizes the amine during solid-phase synthesis, while the ethyl ester masks the carboxylic acid’s acidity (pKa ~4.7 vs. ~2.1 for the free acid). Molecular weight is 272.34 g/mol, higher than the parent compound (237.29 g/mol) .
- Hazards : Classified as a skin irritant (GHS Category 2), requiring stringent handling protocols .
1-((Benzyloxy)carbonyl)-5-Methylpiperidine-2-carboxylic Acid
- Structure : Features a benzyloxycarbonyl (Cbz) group and a methyl substituent at C3.
- Key Differences: The Cbz group facilitates selective deprotection under hydrogenolysis, while the methyl group increases steric hindrance, affecting enzymatic recognition .
Substituent Variations
1-Benzyl-2-Piperidinecarboxylic Acid (CAS 21319-53-9)
- Structure : Benzyl group at N1 instead of C4.
- Key Differences : The N-benzyl configuration reduces ring puckering, altering conformational flexibility. This derivative is employed in dopamine receptor modulation .
n-Butyl-2-Piperidine Carboxylic Acid
- Structure : n-Butyl chain at C2.
- Key Differences : The alkyl chain enhances lipophilicity (logP ~2.8), making it suitable for blood-brain barrier penetration in CNS drug candidates .
Comparative Data Table
Biological Activity
(2R,5S)-5-Benzylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- IUPAC Name : this compound
- CAS Number : 1221793-44-7
The compound features a piperidine ring substituted with a benzyl group and a carboxylic acid moiety, which contributes to its biological activity.
1. Anticancer Activity
Recent studies have shown that benzylpiperidine derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, one study reported that a related benzoylpiperidine compound demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . Such findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
2. Receptor Modulation
The compound's structural analogs have been studied for their interactions with various receptors. For example, N-(ureidoalkyl)-benzylpiperidines have been identified as potent antagonists of the CC chemokine receptor CCR3, which plays a role in inflammatory responses . This indicates that this compound might also interact with similar pathways, potentially modulating inflammatory processes.
3. Neuroprotective Effects
Benzylpiperidine derivatives have been explored for their neuroprotective properties. Compounds targeting α7 nicotinic acetylcholine receptors have shown promise in reducing inflammation and promoting neuroprotection . Given the structural similarities, this compound may exhibit beneficial effects in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzylpiperidine derivatives is crucial for understanding their biological efficacy. The presence of the benzyl group enhances lipophilicity and receptor binding affinity. Modifications at different positions on the piperidine ring can significantly alter the compound's potency and selectivity for specific biological targets.
Compound | Target Receptor | IC50 Value (µM) | Activity |
---|---|---|---|
Benzoylpiperidine 18 | MAGL | 11.7 | Inhibitor |
Benzoylpiperidine 19 | MAGL | 0.84 | Enhanced Inhibition |
This compound | TBD | TBD | TBD |
Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of various benzoylpiperidine derivatives, compound 18 showed significant activity against cancer cell lines with an IC50 of 19.9 µM against MDA-MB-231 cells. Further modifications led to compound 19 with improved potency (IC50 = 0.84 µM) . These findings highlight the potential of structurally related compounds like this compound in cancer therapy.
Case Study 2: CCR3 Antagonism
Research on N-(ureidoalkyl)-benzylpiperidines revealed that these compounds effectively antagonized CCR3-mediated signaling pathways involved in eosinophil chemotaxis . This suggests that this compound could be explored for anti-inflammatory applications by targeting similar pathways.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (2R,5S)-5-benzylpiperidine-2-carboxylic acid in laboratory settings?
- Methodological Answer : Based on its structural analogs (e.g., 4-benzylpiperidine), respiratory protection using NIOSH-approved P95 respirators or EU-standard OV/AG/P99 cartridges is advised to prevent inhalation of aerosols. Skin and eye exposure should be mitigated via nitrile gloves, lab coats, and safety goggles. Store at 2–8°C in a dry environment to maintain stability. Avoid drainage systems to prevent environmental contamination .
Q. How can researchers optimize the synthesis of this compound to improve stereochemical purity?
- Methodological Answer : Stereoselective synthesis often employs tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen to prevent racemization. Chiral auxiliaries or enzymatic resolution (e.g., using lipases) can enhance enantiomeric excess. Post-synthesis, validate purity via chiral HPLC with a Crownpak CR-I column (mobile phase: hexane/isopropanol/trifluoroacetic acid) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).
- Stereochemistry : Polarimetry and circular dichroism (CD) spectroscopy.
- Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve benzyl and piperidine proton environments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity). Standardize protocols using phosphate-buffered saline (pH 7.4) and dimethyl sulfoxide (DMSO) concentrations ≤0.1%. Validate activity via orthogonal assays (e.g., enzyme inhibition and cell viability) and include positive controls (e.g., known receptor antagonists) .
Q. What strategies are effective for studying the compound’s interactions with enzyme targets (e.g., proteases or kinases)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For kinetic studies, employ fluorogenic substrates (e.g., AMC-labeled peptides) to monitor enzymatic inhibition. Molecular docking with software like AutoDock Vina can predict binding poses, validated by mutagenesis studies .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Methodological Answer : The (2R,5S) configuration enhances metabolic stability compared to diastereomers, as shown in analogs like (2R,3R)-3-hydroxypiperidine-2-carboxylic acid. Assess in vitro stability using liver microsomes (human/rat) and quantify metabolites via LC-MS/MS. The benzyl group may prolong half-life by reducing renal clearance .
Q. What experimental designs are recommended for investigating its potential carcinogenicity?
- Methodological Answer : Follow IARC guidelines:
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R,5S)-5-benzylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12+/m0/s1 |
InChI Key |
SPDWIZCKQWRDTR-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(NCC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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